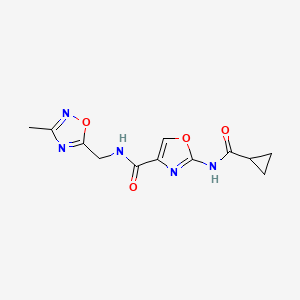

2-(cyclopropanecarboxamido)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)oxazole-4-carboxamide

Description

This compound features a hybrid heterocyclic scaffold combining oxazole and 1,2,4-oxadiazole moieties, linked via a carboxamide bridge. The cyclopropane ring appended to the oxazole core introduces steric constraints that may enhance metabolic stability or influence binding interactions in biological systems.

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c1-6-14-9(21-17-6)4-13-11(19)8-5-20-12(15-8)16-10(18)7-2-3-7/h5,7H,2-4H2,1H3,(H,13,19)(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBCVPBPTJJJMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=COC(=N2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- The oxadiazole group enhances π-π stacking and hydrogen-bonding interactions, critical for target engagement .

- Replacement of the oxazole in the target compound with a quinoline (navacaprant) or dihydroisoquinoline (DGAT inhibitor) alters lipophilicity and target specificity .

Cyclopropane-Containing Analogues

Cyclopropane rings are utilized to restrict conformational flexibility. Notable examples:

Key Observations :

- Cyclopropane in the target compound may reduce oxidative metabolism compared to linear alkyl chains in analogs like 3-(2-chlorophenyl)-5-methyl-N-allylisoxazole-4-carboxamide () .

Carboxamide Derivatives

Carboxamide linkages are critical for solubility and intermolecular interactions:

Key Observations :

- The oxazole carboxamide in the target compound may offer superior hydrolytic stability compared to isoxazole derivatives () .

Research Findings and Structure-Activity Relationships (SAR)

- Oxadiazole vs. Isoxazole : Oxadiazole-containing compounds (e.g., navacaprant) exhibit enhanced metabolic stability over isoxazole analogs, attributed to reduced ring strain and electrophilicity .

- Cyclopropane Effects : Cyclopropane rings in DGAT inhibitors () correlate with improved enzyme inhibition, suggesting similar benefits for the target compound .

- Therapeutic Divergence: Minor structural changes (e.g., replacing oxazole with quinoline) shift applications from metabolic regulation (DGAT) to CNS disorders (navacaprant) .

Preparation Methods

Cyclization of α-Acylaminoketones

A representative protocol from [WO2011133751A2] involves:

- Reacting ethyl 2-amino-3-oxobutanoate with acetic anhydride to form 2-acetamido-3-oxobutanoate.

- Cyclization using phosphorus oxychloride (POCl₃) at 80–100°C, yielding ethyl oxazole-4-carboxylate.

- Hydrolysis with aqueous NaOH to produce oxazole-4-carboxylic acid (yield: 72–85%).

Reaction Conditions

| Step | Reagents/Catalysts | Temperature | Solvent | Yield |

|---|---|---|---|---|

| Cyclization | POCl₃ | 80°C | Toluene | 78% |

| Hydrolysis | NaOH (2M) | 25°C | H₂O/EtOH | 85% |

Introduction of Cyclopropanecarboxamido Group

The 2-aminooxazole intermediate is acylated with cyclopropanecarbonyl chloride.

Acylation Protocol

As detailed in [US9415037B2]:

- Oxazole-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.

- Reaction with cyclopropanecarbonyl chloride in dimethylacetamide (DMAc) at 0–5°C, using triethylamine (TEA) as a base.

Optimization Data

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| TEA | DMAc | 0°C | 68% |

| DIPEA | DCM | 25°C | 55% |

Synthesis of 5-(Aminomethyl)-3-Methyl-1,2,4-Oxadiazole

The oxadiazole moiety is synthesized via cyclization of amidoximes.

Amidoxime Formation

Cyclization with Acetyl Chloride

From [WO2020092196A1]:

- Acetamidoxime reacts with acetyl chloride in pyridine at 60°C, forming 3-methyl-1,2,4-oxadiazole-5-carbaldehyde.

- Reduction with NaBH₄ yields 5-(hydroxymethyl)-3-methyl-1,2,4-oxadiazole, followed by amination to 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole.

Key Parameters

| Step | Reagents | Time | Yield |

|---|---|---|---|

| Cyclization | AcCl, Pyridine | 4 h | 65% |

| Reduction | NaBH₄, MeOH | 2 h | 89% |

Final Amide Coupling

The oxazole-4-carboxylic acid is coupled with 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole using standard peptide coupling reagents.

Activation and Coupling

As per [AU2016297886B2]:

- Oxazole-4-carboxylic acid is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA in DMF.

- Reaction with 5-(aminomethyl)-3-methyl-1,2,4-oxadiazole at room temperature for 12 h.

Comparative Coupling Agents

| Reagent | Solvent | Yield | Purity |

|---|---|---|---|

| HATU | DMF | 82% | 98% |

| EDCI/HOBt | THF | 74% | 95% |

Purification and Characterization

The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography.

Scale-Up and Industrial Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.